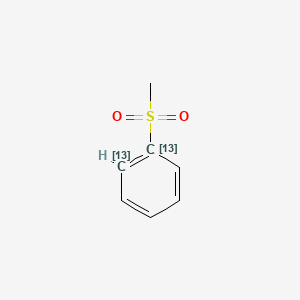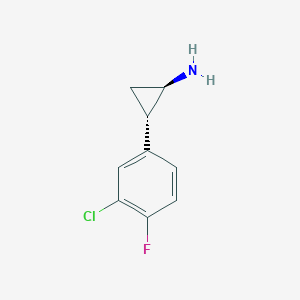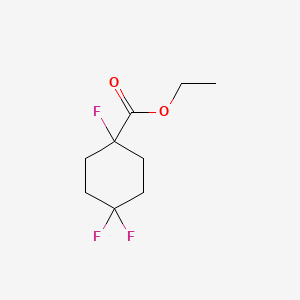
Ethyl 1,4,4-trifluorocyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1,4,4-trifluorocyclohexane-1-carboxylate is an organic compound with the molecular formula C9H13F3O2 It is a derivative of cyclohexane, where three fluorine atoms are attached to the cyclohexane ring, and an ethyl ester group is attached to the carboxylate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,4,4-trifluorocyclohexane-1-carboxylate typically involves the fluorination of cyclohexane derivatives followed by esterification. One common method is the reaction of 1,4,4-trifluorocyclohexane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity. The esterification step is typically carried out in large reactors with continuous monitoring of temperature and pressure to optimize the reaction efficiency.
化学反应分析
Types of Reactions
Ethyl 1,4,4-trifluorocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Ethyl 1,4,4-trifluorocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique fluorine content makes it useful in studying fluorine’s effects on biological systems and in designing fluorinated biomolecules.
Medicine: Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism by which ethyl 1,4,4-trifluorocyclohexane-1-carboxylate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
Ethyl 4,4-difluorocyclohexane-1-carboxylate: This compound is similar but has two fluorine atoms instead of three.
Ethyl 1-(trifluoromethyl)cyclohexane-1-carboxylate: Another similar compound with a trifluoromethyl group attached to the cyclohexane ring.
Uniqueness
Ethyl 1,4,4-trifluorocyclohexane-1-carboxylate is unique due to the specific positioning of the fluorine atoms and the ethyl ester group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C9H13F3O2 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC 名称 |
ethyl 1,4,4-trifluorocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H13F3O2/c1-2-14-7(13)8(10)3-5-9(11,12)6-4-8/h2-6H2,1H3 |
InChI 键 |
JYFCJTAWTLRKOJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CCC(CC1)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


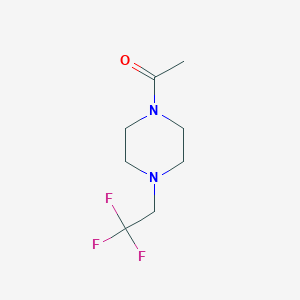
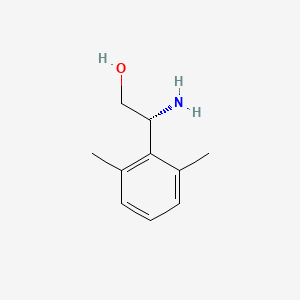
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B12954254.png)
![Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12954258.png)
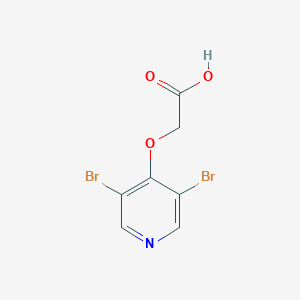
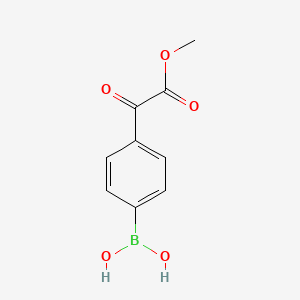

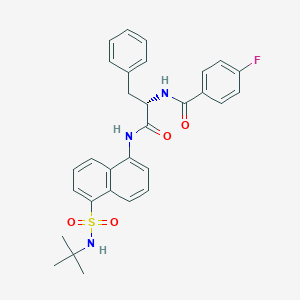
![tert-Butyl (3aS,9bS)-5-oxo-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]isoquinoline-2-carboxylate](/img/structure/B12954296.png)

![tert-Butyl (8-oxa-2-azaspiro[4.5]decan-6-yl)carbamate](/img/structure/B12954311.png)

